![molecular formula C10H18N2O B2619095 N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide CAS No. 1156755-77-9](/img/structure/B2619095.png)
N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide
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Description
The compound [ (1-ethylpyrrolidin-2-yl)methyl] (2-methylpropyl)amine has a similar structure . Its IUPAC name is N- [ (1-ethyl-2-pyrrolidinyl)methyl]-2-methyl-1-propanamine .
Molecular Structure Analysis
The InChI code for [ (1-ethylpyrrolidin-2-yl)methyl] (2-methylpropyl)amine is 1S/C11H24N2/c1-4-13-7-5-6-11 (13)9-12-8-10 (2)3/h10-12H,4-9H2,1-3H3 . This provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of [ (1-ethylpyrrolidin-2-yl)methyl] (2-methylpropyl)amine is 184.32 . It’s important to note that this is a different compound, so the properties may not be the same for “N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide”.Safety and Hazards
The safety information for [ (1-ethylpyrrolidin-2-yl)methyl] (methyl)amine indicates that it is dangerous, with hazard statements including H227, H302, and H314 . Precautionary statements include P210, P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P370+P378, P403+P235, P405, P501 . Again, this is a different compound, so the safety and hazards may not be the same for “N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide”.
properties
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-3-10(13)11-8-9-6-5-7-12(9)4-2/h3,9H,1,4-8H2,2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEZHOUQIKOFBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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